molecular formula C5H10N4OS B2970323 3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine CAS No. 79742-04-4

3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine

Cat. No. B2970323
CAS RN: 79742-04-4
M. Wt: 174.22
InChI Key: FKKHVKRFYDNFFJ-UHFFFAOYSA-N
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Description

3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine (PSTA) is an organosulfur compound that has been studied for its potential applications in various fields, such as medicinal chemistry, drug design, and materials science. PSTA has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines, related to 3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine, serve as versatile intermediates in the asymmetric synthesis of amines. This method is highly efficient for synthesizing a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols, by utilizing the tert-butanesulfinyl group as a chiral directing group. The process demonstrates the importance of sulfinyl-based compounds in enabling asymmetric synthesis with potential applications in pharmaceuticals and fine chemicals (Ellman, Owens, & Tang, 2002).

Structural Analysis of Triazole Derivatives

The crystal structure of 4-amino-3-butyl-1,2,4-triazole-5-thione, a compound closely related to this compound, highlights the planarity of the triazole ring and its hydrogen-bonded dimer formation. This structural insight is crucial for understanding the molecular interactions and stability of triazole derivatives, with implications for their application in materials science and drug design (Belcher & Squattrito, 2006).

Antimicrobial Activities of Triazole Derivatives

Synthesized derivatives of 1,2,4-triazole have been explored for their antimicrobial activities. The study presents the synthesis of novel triazole derivatives and their evaluation against various microorganisms. Some compounds displayed significant antimicrobial properties, underscoring the potential of this compound and its analogs in developing new antimicrobial agents (Bektaş et al., 2007).

Gas/Vapor Sorption and Sensing Applications

An amine-functionalized metal organic framework (MOF) study demonstrates the strategic design for selective gas/vapor sorption and nanomolar sensing of 2,4,6-Trinitrophenol in water. This research highlights the utility of triazole-based ligands in constructing functional MOFs for environmental monitoring and safety applications (Das & Mandal, 2018).

Synthesis Techniques

Efficient synthesis methodologies using tert-butanesulfinamide demonstrate the broad applicability of sulfinyl imines in the asymmetric synthesis of amines. This includes the preparation of tertiary carbinamines, showcasing the versatility of sulfinyl compounds like this compound in synthesizing biologically relevant molecules (Xu, Chowdhury, & Ellman, 2013).

properties

IUPAC Name

5-propylsulfinyl-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4OS/c1-2-3-11(10)5-7-4(6)8-9-5/h2-3H2,1H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKHVKRFYDNFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)C1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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